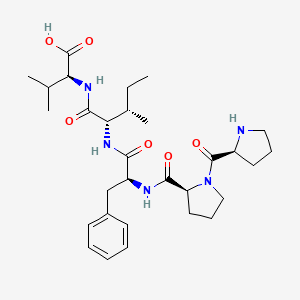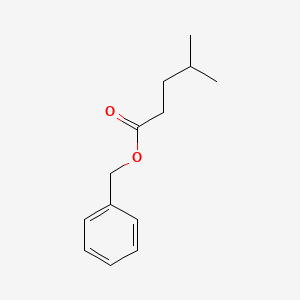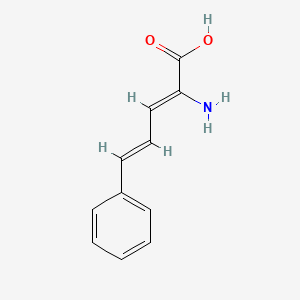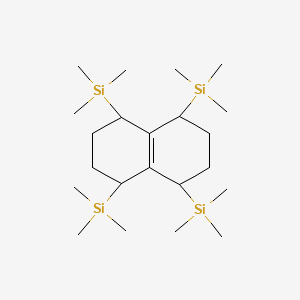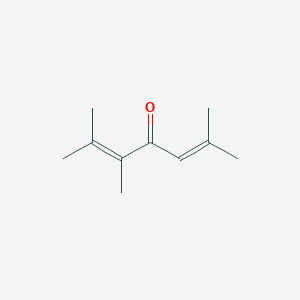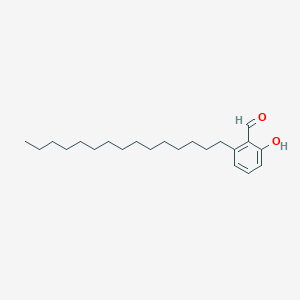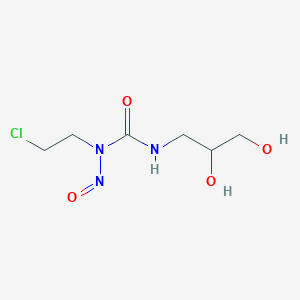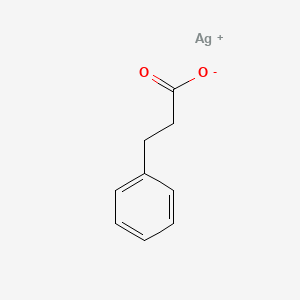
Benzenepropanoic acid, silver(+1) salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenepropanoic acid, silver(+1) salt is an organic compound that combines the properties of benzenepropanoic acid with the antimicrobial properties of silver ions
準備方法
Synthetic Routes and Reaction Conditions
The preparation of Benzenepropanoic acid, silver(+1) salt typically involves the reaction of benzenepropanoic acid with a silver salt, such as silver nitrate. The reaction is carried out in an aqueous medium, where the silver ion (Ag+) replaces the hydrogen ion (H+) of the carboxylic acid group in benzenepropanoic acid, forming the silver salt. The reaction can be represented as follows:
C6H5CH2CH2COOH+AgNO3→C6H5CH2CH2COOAg+HNO3
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions, such as temperature, pH, and concentration of reactants, to ensure high yield and purity of the product. The reaction mixture is typically stirred and heated to facilitate the reaction, and the product is isolated by filtration and drying.
化学反応の分析
Types of Reactions
Benzenepropanoic acid, silver(+1) salt can undergo various chemical reactions, including:
Oxidation: The silver ion can be reduced to metallic silver, while the organic part of the molecule can be oxidized.
Reduction: The silver ion can be reduced to metallic silver by reducing agents.
Substitution: The silver ion can be replaced by other metal ions in a substitution reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and hydrazine (N2H4).
Substitution: Reactions with other metal salts, such as sodium chloride (NaCl), can lead to the formation of different metal salts.
Major Products
Oxidation: The major product is metallic silver and oxidized organic compounds.
Reduction: The major product is metallic silver.
Substitution: The major products are the new metal salt and the corresponding silver salt.
科学的研究の応用
Benzenepropanoic acid, silver(+1) salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: Employed in biological assays and studies due to its antimicrobial properties.
Medicine: Investigated for its potential use in antimicrobial treatments and wound dressings.
Industry: Utilized in the production of antimicrobial coatings and materials.
作用機序
The antimicrobial activity of Benzenepropanoic acid, silver(+1) salt is primarily due to the silver ion (Ag+). Silver ions interact with thiol groups in proteins and enzymes, disrupting their function and leading to the death of microbial cells. The silver ions can also generate reactive oxygen species (ROS), which cause further damage to microbial cells.
類似化合物との比較
Similar Compounds
Silver nitrate (AgNO3): A common silver salt with strong antimicrobial properties.
Silver sulfadiazine (AgSD): Used in burn treatments for its antimicrobial effects.
Silver acetate (AgC2H3O2): Another silver salt with antimicrobial properties.
Uniqueness
Benzenepropanoic acid, silver(+1) salt is unique due to the presence of the benzenepropanoic acid moiety, which can impart additional chemical properties and reactivity compared to other silver salts. This makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
75112-79-7 |
|---|---|
分子式 |
C9H9AgO2 |
分子量 |
257.03 g/mol |
IUPAC名 |
silver;3-phenylpropanoate |
InChI |
InChI=1S/C9H10O2.Ag/c10-9(11)7-6-8-4-2-1-3-5-8;/h1-5H,6-7H2,(H,10,11);/q;+1/p-1 |
InChIキー |
CWSRGVORVLCVDG-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C=C1)CCC(=O)[O-].[Ag+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


methanone](/img/structure/B14440711.png)

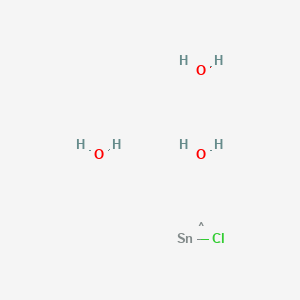
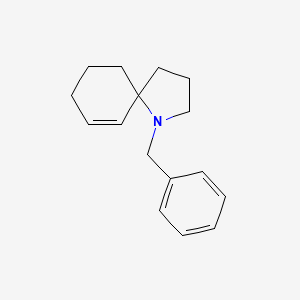
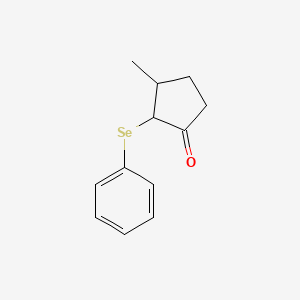
![{[5-(Methylsulfanyl)furan-2-yl]methylidene}propanedinitrile](/img/structure/B14440739.png)
